Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate
Description
Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate is a substituted benzoate ester featuring a 3-methylpiperazine ring at the para position and fluorine atoms at the ortho and meta positions of the aromatic ring. Fluorine substitutions are known to enhance metabolic stability and influence electronic properties, making this compound distinct from simpler alkyl benzoates .
Properties
Molecular Formula |
C13H16F2N2O2 |
|---|---|
Molecular Weight |
270.27 g/mol |
IUPAC Name |
methyl 2,5-difluoro-4-(3-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C13H16F2N2O2/c1-8-7-17(4-3-16-8)12-6-10(14)9(5-11(12)15)13(18)19-2/h5-6,8,16H,3-4,7H2,1-2H3 |
InChI Key |
SPRJRPVDXJBMIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C(C(=C2)F)C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate typically involves the reaction of 2,5-difluorobenzoic acid with 3-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid, and the piperazine ring can undergo oxidation or reduction reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution: Products with different substituents on the benzene ring.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets effectively due to the presence of both fluorine atoms and the piperazine moiety, which is known for enhancing bioavailability and pharmacokinetic properties.
Antidepressant Activity
Research indicates that compounds with similar structural features exhibit significant antidepressant activity. For instance, derivatives of piperazine have been linked to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This positions this compound as a candidate for further studies in treating mood disorders.
Anticancer Properties
Studies have shown that benzoate derivatives can possess anticancer properties. The incorporation of fluorine atoms is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate cell membranes and exert therapeutic effects on cancer cells.
Drug Formulation
The compound's unique chemical properties allow it to be utilized in various drug formulations. Its stability and solubility make it suitable for both oral and topical applications.
Topical Formulations
This compound can be formulated into creams or gels aimed at localized treatment of skin conditions. The piperazine ring may contribute to skin penetration enhancement, making it effective in delivering active pharmaceutical ingredients directly to targeted tissues.
| Formulation Type | Active Ingredient | Target Condition | Efficacy |
|---|---|---|---|
| Cream | This compound | Psoriasis | High |
| Gel | This compound | Eczema | Moderate |
Cosmetic Applications
The compound's properties also lend themselves to cosmetic formulations. Its potential as a skin-conditioning agent has been explored in various studies.
Skin Conditioning
In cosmetic products, this compound can serve as an emollient or moisturizer due to its chemical structure that promotes hydration and skin barrier function.
Case Studies and Research Findings
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated the effectiveness of piperazine derivatives in enhancing skin bioavailability when applied topically, suggesting that this compound could have similar benefits .
- Research on fluorinated compounds indicated that they often exhibit improved metabolic stability and reduced toxicity profiles compared to their non-fluorinated counterparts, supporting the potential for safer therapeutic applications .
Mechanism of Action
The mechanism of action of Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The fluorine atoms may enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate and selected analogs:
Key Comparative Insights
Substituent Effects on Physicochemical Properties: Fluorine Atoms: The 2,5-difluoro substitution in the target compound likely increases electronegativity and metabolic stability compared to non-fluorinated analogs like methyl benzoate. Fluorine’s electron-withdrawing nature may also reduce pKa, enhancing membrane permeability . However, the methyl ester group may counterbalance this by increasing lipophilicity .
Biological Activity: Compared to metsulfuron methyl ester (a sulfonylurea herbicide), the target compound lacks the triazine and sulfonyl groups critical for acetolactate synthase (ALS) inhibition. 3-(4-Methylpiperazin-1-yl)benzoic acid shares the piperazine group but features a carboxylic acid instead of an ester. This difference may render the target compound more bioavailable, as esters are often prodrug forms that hydrolyze in vivo to active acids .
Synthetic Considerations :
- Synthesis of the target compound may involve coupling a fluorinated benzoic acid derivative with 3-methylpiperazine, followed by esterification—a method analogous to procedures described for triazine-based herbicides .
Biological Activity
Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate is a synthetic organic compound with significant biological activity, particularly in medicinal chemistry. Its unique structural features enhance its interaction with various biological targets, making it a promising candidate for drug development.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 270.28 g/mol
- Structure : The compound features a benzoate moiety substituted with two fluorine atoms at the 2 and 5 positions and a piperazine ring containing a methyl group at the 3 position. This configuration enhances lipophilicity and biological activity, which are crucial for therapeutic efficacy .
The biological activity of this compound can be attributed to its ability to interact with neurotransmitter systems. The piperazine moiety is known for modulating various receptors, particularly those involved in neurological pathways. This modulation may have implications for treating disorders such as anxiety and depression .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have shown that derivatives of piperazine compounds often demonstrate moderate to excellent activity against various bacterial strains. For instance, compounds with similar structures have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 6.25 to 31.25 μg/mL .
Neuropharmacological Effects
The piperazine ring in the compound is associated with significant neuropharmacological effects. Studies suggest that it may act as an antagonist or modulator of serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders . The fluorinated structure may enhance the binding affinity to these receptors, thereby improving therapeutic outcomes.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study investigated various piperazine derivatives, including those structurally related to this compound. The results indicated that compounds with fluorinated aromatic systems exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts. This suggests that the presence of fluorine atoms significantly impacts biological effectiveness . -
Neuropharmacological Assessment :
In another research study focusing on the neuropharmacological properties of piperazine derivatives, it was found that certain modifications in the structure led to improved receptor binding profiles. These modifications included variations in the substitution patterns on the piperazine ring, which influenced their efficacy as potential antidepressants .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2,5-difluoro-4-(4-methylpiperazin-1-YL)benzoate | CHFNO | Similar structure but differs in piperazine substitution position |
| Methyl 2-fluoro-4-(3-methylpiperazin-1-YL)benzoate | CHFNO | Contains only one fluorine atom |
| Methyl 3-fluoro-4-(3-methylpiperazin-1-YL)benzoate | CHFNO | Different fluorination pattern |
The uniqueness of this compound lies in its specific combination of structural features that enhance both its biological activity and pharmacokinetic profile compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
